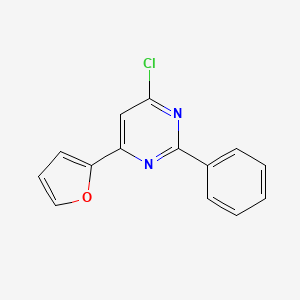

4-Chloro-6-(furan-2-yl)-2-phenylpyrimidine

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C14H9ClN2O |

|---|---|

分子量 |

256.68 g/mol |

IUPAC 名称 |

4-chloro-6-(furan-2-yl)-2-phenylpyrimidine |

InChI |

InChI=1S/C14H9ClN2O/c15-13-9-11(12-7-4-8-18-12)16-14(17-13)10-5-2-1-3-6-10/h1-9H |

InChI 键 |

AVOARLIUBWSMBW-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C3=CC=CO3 |

产品来源 |

United States |

Synthetic Methodologies and Reaction Pathways for 4 Chloro 6 Furan 2 Yl 2 Phenylpyrimidine

Strategies for Constructing the Pyrimidine (B1678525) Core with Substituents

The synthesis of the pyrimidine core is a cornerstone of heterocyclic chemistry, with numerous methods available for its construction. For a trisubstituted pyrimidine like 4-Chloro-6-(furan-2-yl)-2-phenylpyrimidine, the primary approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine.

Cyclization Reactions in Pyrimidine Synthesis

The most prevalent method for forming the pyrimidine ring is the Principal Synthesis, which involves the reaction of a compound containing an N-C-N fragment (like an amidine) with a C-C-C fragment (like a 1,3-dicarbonyl compound). organic-chemistry.org In the context of this compound, this would typically involve the reaction of benzamidine (B55565) (providing the N-C-N fragment with the phenyl group at what will become position 2) with a 1,3-dicarbonyl compound bearing a furan-2-yl group.

A common precursor for the C-C-C fragment is a chalcone (B49325), which is an α,β-unsaturated ketone. For instance, the condensation of a furan-containing chalcone with guanidine (B92328) hydrochloride is a known method to produce 2-aminopyrimidines. ptfarm.pl This approach can be adapted by using benzamidine instead of guanidine to directly install the phenyl group at the 2-position.

The general reaction mechanism involves the initial Michael addition of the amidine to the α,β-unsaturated carbonyl system, followed by an intramolecular cyclization and subsequent dehydration to yield the dihydropyrimidine, which then aromatizes to the pyrimidine ring. nih.gov

Approaches for Introducing Phenyl and Furan (B31954) Substituents

The phenyl and furan substituents can be incorporated into the pyrimidine core in two primary ways: either by being present on the precursors before the cyclization reaction or by being introduced onto a pre-existing pyrimidine ring through substitution reactions.

The more direct and common approach is to use starting materials that already contain the desired phenyl and furan moieties. For example, the synthesis can start with 1-(furan-2-yl)ethanone and benzaldehyde (B42025) to form a chalcone, 1-(furan-2-yl)-3-phenylprop-2-en-1-one. This chalcone can then be reacted with a suitable nitrogen-containing reagent. Alternatively, a precursor like 1-(furan-2-yl)-3-(dimethylamino)prop-2-en-1-one can react with benzamidine.

Methods for Introducing the Chloro Substituent at Position 4 of the Pyrimidine Ring

The introduction of a chloro group at the 4-position of the pyrimidine ring is a crucial step in the synthesis of the target compound. This is typically achieved through a chlorination reaction, often by converting a hydroxyl or oxo group at this position.

Chlorination Reactions in Pyrimidine Chemistry

A common precursor for 4-chloropyrimidines is the corresponding pyrimidin-4-one or pyrimidin-4-ol. These can be synthesized through the cyclization reactions described above. The conversion of the pyrimidin-4-one to the 4-chloropyrimidine (B154816) is a standard transformation in heterocyclic chemistry.

Reagents commonly used for this chlorination include phosphorus oxychloride (POCl₃), often used in the presence of a base like N,N-dimethylaniline or triethylamine. nih.gov Thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) is another effective reagent. The reaction proceeds through the formation of a highly reactive intermediate that is then displaced by a chloride ion.

For example, 6-(furan-2-yl)-2-phenylpyrimidin-4(3H)-one would be the direct precursor to this compound. Refluxing this pyrimidinone with phosphorus oxychloride would yield the desired chlorinated product. nih.gov

Synthetic Routes for Incorporating the Furan-2-yl Moiety at Position 6

The furan-2-yl group at position 6 is typically introduced by using a precursor that already contains this moiety. A common starting material is a furan-2-yl-substituted 1,3-dicarbonyl compound or its synthetic equivalent.

One effective strategy involves the use of β-ketoesters or chalcones derived from furan-2-carbaldehyde or 2-acetylfuran (B1664036). For instance, the Claisen-Schmidt condensation of 2-acetylfuran with an appropriate aldehyde can yield a chalcone that serves as the C-C-C component for the pyrimidine ring formation. nih.gov

Another approach is the Biginelli reaction, a one-pot three-component reaction between an aldehyde (furan-2-carbaldehyde), a β-ketoester, and urea (B33335) or thiourea. nih.gov While this traditionally yields dihydropyrimidinones, modifications of this reaction using benzamidine could lead to the desired substitution pattern.

Chemical Pathways for Attaching the Phenyl Group at Position 2

The phenyl group at the 2-position is most commonly introduced by using benzamidine as the N-C-N component in the cyclization reaction. Benzamidine is a readily available reagent that directly incorporates the 2-phenyl substituent during the formation of the pyrimidine ring. researchgate.net

Alternatively, though less common for this specific substitution pattern, a pre-formed pyrimidine ring could be functionalized at the 2-position. This might involve the displacement of a leaving group at the 2-position with a phenyl nucleophile, often through a metal-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling. mdpi.com However, the direct cyclization with benzamidine is generally more efficient for this target molecule.

Summary of Synthetic Strategies

The table below summarizes the key reactions and precursors involved in the synthesis of this compound.

| Synthetic Step | Reaction Type | Key Reagents and Precursors | Purpose |

| Pyrimidine Core Formation | Cyclocondensation | 1-(Furan-2-yl)-3-aryl-1,3-dicarbonyl compound + Benzamidine | To construct the 2-phenyl-6-(furan-2-yl)pyrimidine core. |

| Introduction of Chloro Group | Chlorination | 6-(Furan-2-yl)-2-phenylpyrimidin-4(3H)-one + POCl₃ or SOCl₂ | To convert the 4-oxo group to a 4-chloro substituent. |

| Incorporation of Furan-2-yl Moiety | Claisen-Schmidt Condensation | 2-Acetylfuran + Benzaldehyde | To form a chalcone precursor containing the furan-2-yl group. |

| Attachment of Phenyl Group | Cyclocondensation | Benzamidine | To introduce the phenyl group at the 2-position during ring formation. |

Detailed Research Findings

The synthesis of related 2,4,6-trisubstituted pyrimidines has been extensively reported in the literature, providing a solid foundation for the synthesis of the target compound. For instance, the reaction of chalcones with guanidine hydrochloride under basic conditions is a well-established method for producing 2-amino-4,6-diarylpyrimidines. ptfarm.pl By substituting guanidine with benzamidine, this methodology can be directly applied to synthesize the 2-phenylpyrimidine (B3000279) core.

The chlorination of pyrimidinones (B12756618) is also a standard and high-yielding reaction. The synthesis of 4-chloro-6-(substituted-phenyl)-pyrimidines has been achieved by conventional heating or microwave assistance, demonstrating the robustness of this transformation. nih.gov

The following table outlines a plausible synthetic route based on established methodologies.

| Step | Starting Materials | Reaction | Intermediate/Product | Key Conditions |

| 1 | 2-Acetylfuran, Benzaldehyde | Claisen-Schmidt Condensation | 1-(Furan-2-yl)-3-phenylprop-2-en-1-one (Chalcone) | Base catalyst (e.g., NaOH or KOH) in ethanol |

| 2 | 1-(Furan-2-yl)-3-phenylprop-2-en-1-one, Benzamidine hydrochloride | Cyclocondensation | 6-(Furan-2-yl)-2,4-diphenyl-pyrimidine (if benzaldehyde is used for the chalcone) or 6-(furan-2-yl)-2-phenylpyrimidin-4(3H)-one (if a β-ketoester is used) | Basic conditions (e.g., NaOEt in ethanol) |

| 3 | 6-(Furan-2-yl)-2-phenylpyrimidin-4(3H)-one | Chlorination | This compound | Refluxing with POCl₃ |

This systematic approach, combining well-established reactions in heterocyclic chemistry, provides a reliable pathway for the synthesis of this compound.

Advanced Synthetic Techniques and Process Optimization

The preparation of this compound and related derivatives benefits significantly from modern synthetic methodologies that enhance efficiency, yield, and reaction conditions. These techniques represent a leap forward from traditional heating methods, offering process optimization for creating the chloropyrimidine core.

Microwave-Assisted Synthesis for Pyrimidine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including pyrimidine derivatives. nih.gov This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov The synthesis of 4-chloro-6-(substituted-phenyl) pyrimidines, key intermediates for various enzyme inhibitors, can be performed efficiently using either traditional heating or microwave assistance. nih.gov

The advantages of microwave-assisted synthesis are particularly evident in multicomponent reactions, such as the Biginelli reaction, which is a common strategy for constructing the pyrimidine core. nih.gov This approach offers a simple, efficient, and often solvent-free route for the preparation of pyrimidines. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrimidine Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Energy Efficiency | Lower | Higher |

| Product Yield | Often moderate to good | Generally good to excellent |

| Side Reactions | More prevalent | Minimized |

| Solvent Use | Often requires high-boiling solvents | Can often be performed with less solvent or solvent-free |

Catalytic Approaches in Chloropyrimidine Formation

Catalysis plays a crucial role in the efficient formation of chloropyrimidines. The conversion of a hydroxyl group at the 4-position of the pyrimidine ring to a chloro group is typically achieved using chlorinating agents like phosphorus oxychloride (POCl₃). The efficiency of this reaction can be enhanced by the use of catalysts. For instance, zinc chloride (ZnCl₂) has been utilized as a catalyst in the preparation of 2-chloropyrimidine (B141910) from 2-aminopyrimidine.

Furthermore, transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is instrumental in constructing the substituted pyrimidine scaffold itself. These reactions can be used to form the C-C bonds between the pyrimidine core and the furan or phenyl moieties from appropriately functionalized precursors. A very similar analogue, 4-chloro-6-methoxy-2-(methylthio)pyrimidine, is known to be a versatile scaffold that can undergo Suzuki-Miyaura coupling to afford 4-aryl-6-methoxy-2-(methylthio)pyrimidines. mdpi.com

Synthetic Transformations and Derivatization of this compound

The presence of the reactive chloro substituent at the 4-position, along with the furan and phenyl rings, makes this compound a versatile intermediate for further chemical modifications. These transformations allow for the synthesis of a diverse library of pyrimidine derivatives.

Nucleophilic Displacement Reactions at the Chloro Position

The chlorine atom at the C4 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a wide array of functional groups. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms facilitates the attack of nucleophiles at the carbon atom bearing the chlorine.

Common nucleophiles used in these displacement reactions include:

Amines: Reaction with primary or secondary amines leads to the formation of 4-amino-pyrimidine derivatives. These reactions are frequently employed in medicinal chemistry to synthesize compounds with potential biological activity. nih.govpreprints.orgresearchgate.net The reaction conditions can be tuned, with some transformations proceeding under thermal conditions while others are facilitated by acid catalysis or microwave irradiation. nih.govpreprints.orgresearchgate.net

Alcohols/Alkoxides: Treatment with alcohols in the presence of a base, or with pre-formed alkoxides (e.g., sodium ethoxide), yields 4-alkoxy-pyrimidine derivatives. mdpi.com

Thiols/Thiolates: Reaction with thiols or their corresponding thiolates results in the formation of 4-(thioether)-pyrimidine derivatives.

The reactivity can be influenced by the electronic properties of both the pyrimidine ring and the incoming nucleophile. Steric hindrance around the reaction center can also play a significant role in the reaction's feasibility and rate. nih.gov

Table 2: Examples of Nucleophilic Substitution on 4-Chloropyrimidine Analogues

| Nucleophile | Reagent Example | Product Type |

| Amine | Aniline | 4-Anilino-pyrimidine |

| Alkoxide | Sodium Ethoxide | 4-Ethoxy-pyrimidine |

| Thiolate | Sodium Thiophenoxide | 4-(Phenylthio)-pyrimidine |

Functional Group Interconversions of the Furan and Phenyl Moieties

Beyond the reactive chloro group, the furan and phenyl rings of the molecule offer additional sites for chemical modification, enabling the synthesis of a wider range of derivatives.

Furan Moiety: The furan ring can undergo various transformations. One significant reaction is its oxidative degradation to a carboxylic acid. osi.lv This conversion provides a synthetic route to pyrimidine-6-carboxylic acids, which are valuable building blocks in their own right. osi.lv The reaction can be performed under mild conditions, for example, using ruthenium trichloride (B1173362) (RuCl₃) as a catalyst with sodium periodate (B1199274) (NaIO₄) as the oxidant. osi.lv

Phenyl Moiety: The phenyl ring can be subjected to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce substituents onto the ring. The directing effects of the pyrimidine ring on the phenyl group will influence the position of substitution. These modifications can be used to modulate the electronic and steric properties of the molecule. For example, thermal rearrangement of p-substituted phenyl-methoxypyrimidines has been studied, indicating that substitutions on the phenyl ring can influence reactivity elsewhere in the molecule. rsc.org

These derivatization strategies highlight the synthetic utility of this compound as a scaffold for creating complex molecules with potentially interesting chemical and physical properties.

Spectroscopic and Structural Elucidation of 4 Chloro 6 Furan 2 Yl 2 Phenylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Chloro-6-(furan-2-yl)-2-phenylpyrimidine, ¹H, ¹³C, and two-dimensional NMR methods collectively provide an unambiguous assignment of all proton and carbon signals, confirming the connectivity of the phenyl, pyrimidine (B1678525), and furan (B31954) rings.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule. The spectrum of this compound is expected to display distinct signals corresponding to the protons on the phenyl, furan, and pyrimidine rings.

The phenyl group protons typically appear as multiplets in the aromatic region. The two protons ortho to the pyrimidine ring are expected to be deshielded due to the ring's electron-withdrawing nature, appearing further downfield compared to the meta and para protons.

The furan ring exhibits a characteristic three-proton system. H-5' is adjacent to the pyrimidine ring, H-3' is adjacent to the oxygen atom, and H-4' is situated between them. These protons will appear as distinct signals, with their chemical shifts and coupling constants (J-values) confirming their relative positions.

A key feature is the singlet corresponding to the single proton on the pyrimidine ring (H-5), which confirms the substitution pattern at positions 2, 4, and 6.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl (ortho) | 8.45 - 8.55 | Multiplet |

| Phenyl (meta, para) | 7.45 - 7.60 | Multiplet |

| Furan H-5' | 7.70 - 7.80 | Doublet |

| Furan H-3' | 7.30 - 7.40 | Doublet |

| Furan H-4' | 6.60 - 6.70 | Doublet of Doublets |

| Pyrimidine H-5 | 7.50 - 7.65 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Based on the structure, a total of 12 distinct carbon signals are anticipated for this compound, assuming free rotation of the phenyl and furan rings.

The carbon atoms of the pyrimidine ring are expected at characteristic chemical shifts, with C-4 (bearing the chlorine atom) and C-6 (attached to the furan ring) being significantly downfield. The carbon atoms of the phenyl and furan rings will also appear in the aromatic region, with their specific shifts influenced by their position relative to the pyrimidine core and heteroatoms.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidine C-2 | 164 - 166 |

| Pyrimidine C-4 | 162 - 164 |

| Pyrimidine C-5 | 112 - 114 |

| Pyrimidine C-6 | 158 - 160 |

| Phenyl C-ipso | 136 - 138 |

| Phenyl C-ortho | 128 - 130 |

| Phenyl C-meta | 129 - 131 |

| Phenyl C-para | 131 - 133 |

| Furan C-2' | 152 - 154 |

| Furan C-3' | 112 - 114 |

| Furan C-4' | 116 - 118 |

| Furan C-5' | 146 - 148 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. It would show correlations between the adjacent protons on the phenyl ring and between the H-3', H-4', and H-5' protons of the furan ring, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the carbon signals for all C-H bonds in the molecule by linking the known proton shifts to their corresponding carbon resonances.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to the vibrations of the pyrimidine, furan, and phenyl rings.

Aromatic C-H Stretching: Bands are expected above 3000 cm⁻¹, typical for C-H bonds in aromatic systems.

C=C and C=N Stretching: A series of sharp bands between 1400 and 1650 cm⁻¹ corresponds to the stretching vibrations within the three aromatic rings.

Furan Ring Vibrations: The furan ring has characteristic breathing modes, often observed in the 1000-1250 cm⁻¹ region.

C-Cl Stretching: A strong absorption band corresponding to the C-Cl bond stretching is anticipated in the 700-800 cm⁻¹ region.

Table 3: Predicted Vibrational Band Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100 - 3000 | Aromatic C-H Stretch |

| 1620 - 1550 | Pyrimidine Ring C=N, C=C Stretch |

| 1580 - 1450 | Phenyl & Furan Ring C=C Stretch |

| 1015 | Furan Ring Breathing |

| 750 - 780 | C-Cl Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of this compound, encompassing all three rings, is expected to give rise to strong absorptions in the UV region.

Table 4: Predicted UV-Visible Absorption Data

| Predicted λmax (nm) | Type of Transition |

|---|---|

| ~260 | π → π* |

| ~320 | π → π* |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

The high-resolution mass spectrum (HRMS) would confirm the molecular formula, C₁₄H₉ClN₂O. A key feature in the low-resolution spectrum is the isotopic pattern of the molecular ion peak due to the presence of chlorine. Two peaks, [M]⁺ and [M+2]⁺, would be observed in an approximate 3:1 intensity ratio, which is characteristic of a monochlorinated compound.

The fragmentation pattern upon electron impact would likely involve initial cleavages at the bonds connecting the substituent rings to the central pyrimidine core.

Table 5: Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

|---|---|

| 256/258 | Molecular Ion Peak [M]⁺ / [M+2]⁺ |

| 221 | Loss of Chlorine radical [M-Cl]⁺ |

| 189 | Loss of Furan radical [M-C₄H₃O]⁺ |

| 179 | Loss of Phenyl radical [M-C₆H₅]⁺ |

| 102 | Phenylacetylene cation [C₆H₅C≡N]⁺ |

| 77 | Phenyl cation [C₆H₅]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules by creating ions in the gas phase from a liquid solution. This method allows for the determination of the molecular weight of the compound with high accuracy.

In the analysis of this compound, the ESI-MS spectrum is expected to show a prominent molecular ion peak [M+H]⁺ corresponding to the protonated molecule. Given the molecular formula C₁₄H₉ClN₂O, the theoretical monoisotopic mass is approximately 272.04 g/mol . The presence of the chlorine atom would result in a characteristic isotopic pattern, with a second peak at [M+H+2]⁺ that is roughly one-third the intensity of the primary molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 1: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z (³⁵Cl) | Predicted m/z (³⁷Cl) | Relative Intensity Ratio |

| [M+H]⁺ | 273.05 | 275.05 | ~3:1 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a more precise measurement of the mass-to-charge ratio, often to four or more decimal places. This level of accuracy allows for the unambiguous determination of the elemental formula of a compound, as very few combinations of atoms will have the same exact mass.

For this compound, an HRMS analysis would be expected to yield a mass measurement that is very close to the calculated exact mass of the [M+H]⁺ ion. This would provide strong evidence for the chemical formula C₁₄H₁₀ClN₂O⁺.

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [C₁₄H₁₀ClN₂O]⁺ | 273.0476 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and proposed formula of the substance.

For this compound (C₁₄H₉ClN₂O), the theoretical elemental composition can be calculated as follows:

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.01 | 14 | 168.14 | 61.66% |

| Hydrogen | H | 1.01 | 9 | 9.09 | 3.33% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 12.99% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 10.28% |

| Oxygen | O | 16.00 | 1 | 16.00 | 5.87% |

| Total | 272.70 | 100.00% |

In practice, experimental results from elemental analysis are considered acceptable if they fall within ±0.4% of the theoretical values. For instance, in the study of a related compound, 4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol, the calculated and found values for C, H, Cl, N, and S were reported to be in close agreement, thus confirming its composition.

Advanced Crystallographic Analysis (if applicable for related compounds)

X-ray Diffraction Studies

While a specific crystal structure for this compound is not publicly documented, X-ray diffraction studies on related pyrimidine derivatives provide valuable insights into the expected structural features. Such studies are instrumental in understanding the conformational properties and intermolecular interactions that stabilize the crystal lattice.

For example, studies on other substituted pyrimidines have revealed how different functional groups influence the geometry of the pyrimidine ring. It is known that substituents can cause slight modifications in the bond angles and bond lengths of the aromatic ring. In the case of this compound, an X-ray diffraction study would be expected to reveal the relative orientations of the phenyl, furan, and pyrimidine rings. The planarity of these rings and the dihedral angles between them would be of particular interest. Intermolecular interactions, such as π-π stacking or halogen bonding, could also be identified, providing a deeper understanding of the solid-state structure. The structure solution and refinement would typically be carried out using established crystallographic software packages.

Computational and Theoretical Investigations of 4 Chloro 6 Furan 2 Yl 2 Phenylpyrimidine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of molecular properties for 4-Chloro-6-(furan-2-yl)-2-phenylpyrimidine.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process involves calculating bond lengths, bond angles, and dihedral (torsion) angles.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are predicted values based on DFT calculations of structurally similar molecules.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-Cl | 1.74 |

| C-N (pyrimidine) | 1.33 - 1.38 | |

| C-C (phenyl) | ~1.39 | |

| C-O (furan) | ~1.37 | |

| Bond Angles (°) | C-N-C (pyrimidine) | ~115 - 125 |

| Cl-C-N (pyrimidine) | ~116 | |

| Dihedral Angles (°) | Phenyl-Pyrimidine | 20 - 40 |

| Furan-Pyrimidine | 10 - 30 |

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis, performed computationally after geometry optimization, serves two main purposes: it confirms that the optimized structure is a true energy minimum, and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration. These theoretical spectra can be correlated with experimental data to assign specific absorption bands to molecular motions. nih.gov

For this compound, characteristic vibrations are expected for each functional group. For instance, the C-Cl stretching vibration typically appears in the 800–600 cm⁻¹ region. orientjchem.org Vibrations of the pyrimidine (B1678525) ring, furan (B31954) ring, and phenyl ring will have distinct signatures. The potential energy distribution (PED) analysis is often used to provide a quantitative assignment of vibrational bands to specific internal coordinates. nih.gov

Table 2: Predicted Vibrational Frequencies and Assignments (Illustrative) Note: Based on typical frequency ranges for the specified functional groups.

| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H stretch | Phenyl, Furan |

| 1600 - 1450 | C=C & C=N stretch | Pyrimidine, Phenyl |

| 1400 - 1200 | In-plane C-H bending | Phenyl, Furan |

| 1250 - 1020 | Furan ring breathing | Furan |

| 800 - 600 | C-Cl stretch | Chloro group |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. acadpubl.eu

The HOMO is the orbital that acts as an electron donor. acadpubl.eu In this compound, the HOMO is expected to be localized over the electron-rich regions of the molecule. Computational studies on similar aromatic heterocyclic systems often show the HOMO distributed across the phenyl and furan rings, which are more capable of donating electrons compared to the electron-deficient pyrimidine ring. malayajournal.orgresearchgate.net The precise distribution of the electron density in the HOMO determines the most likely sites for electrophilic attack.

The LUMO is the orbital that acts as an electron acceptor. acadpubl.eu For this compound, the LUMO is anticipated to be centered predominantly on the pyrimidine ring. The presence of two electronegative nitrogen atoms and an electron-withdrawing chlorine atom makes the pyrimidine core electron-deficient and thus a good electron acceptor. This localization indicates the probable sites for nucleophilic attack. The energy of the LUMO is related to the molecule's electron affinity. rsc.org

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. acadpubl.eu

Table 3: Frontier Molecular Orbital Properties (Illustrative) Note: Values are conceptual and based on analyses of similar compounds.

| Property | Description | Predicted Characteristics |

| HOMO Energy | Energy of the highest occupied molecular orbital | Localized on phenyl and furan rings |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Localized on the chloro-pyrimidine ring |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability | A smaller gap indicates higher reactivity |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and intramolecular bonding. It provides a detailed picture of the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy, E(2), associated with these interactions quantifies their strength. acadpubl.eunih.gov

Table 4: Potential NBO Interactions and Stabilization Energies (Illustrative) Note: These represent plausible high-stabilization interactions based on NBO analysis of related molecules.

| Donor Orbital (i) | Acceptor Orbital (j) | Interaction Type | E(2) (kcal/mol) - Estimated |

| LP (N) of Pyrimidine | π* (C=C) of Phenyl | n → π | High |

| LP (O) of Furan | π (C=N) of Pyrimidine | n → π | Moderate |

| π (C=C) of Phenyl | π (C=N) of Pyrimidine | π → π | High |

| LP (Cl) | σ (C-C) of Pyrimidine | n → σ* | Low |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a critical tool in computational chemistry used to visualize the charge distribution of a molecule and predict its reactivity. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For a molecule like this compound, an MEP surface analysis would be expected to reveal specific charge localizations. The nitrogen atoms within the pyrimidine ring, being highly electronegative, would create regions of negative electrostatic potential, indicated by red or yellow colors on an MEP map. These sites represent likely locations for electrophilic attack. The chlorine atom, also electronegative, would contribute to a negative potential region around it. Conversely, the hydrogen atoms on the phenyl and furan rings would exhibit positive electrostatic potential (blue areas), making them susceptible to nucleophilic attack. The furan ring's oxygen atom would also present an area of high electron density. ontosight.airsc.org Such analyses help in understanding how the molecule might interact with biological receptors or other molecules. rsc.org

Nonlinear Optical (NLO) Properties Theoretical Evaluation

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including optical switching and frequency conversion. Organic molecules with extensive π-conjugated systems, donor-acceptor groups, and significant charge transfer are often good candidates for NLO materials.

The theoretical evaluation of this compound's NLO properties would involve quantum chemical calculations to determine its polarizability (α) and first-order hyperpolarizability (β). The presence of the phenyl and furan rings connected to the pyrimidine core creates a conjugated system that facilitates intramolecular charge transfer (ICT). The phenyl group can act as an electron donor, while the chloro-substituted pyrimidine ring acts as an electron acceptor. This donor-π-acceptor architecture is a key feature for enhancing NLO response. nih.gov DFT (Density Functional Theory) calculations are commonly employed to compute these properties. The magnitude of the first hyperpolarizability (β) is a key indicator of a molecule's NLO activity; a larger value suggests a more significant NLO response. nih.gov For comparison, the calculated hyperpolarizability of a new material is often benchmarked against a standard NLO material like urea (B33335).

Molecular Docking Studies with Biological Targets (In Silico Mechanistic Insights)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. gsconlinepress.comnih.govresearchgate.net This method provides crucial insights into the mechanism of action of potential drug candidates at a molecular level. Pyrimidine derivatives are known to exhibit a wide range of biological activities, often by inhibiting specific enzymes like kinases. researchgate.net

Ligand-Protein Interaction Profiling

In silico docking of this compound against a specific biological target (e.g., a protein kinase) would reveal its interaction profile. This profile details the types of non-covalent bonds formed between the ligand and the amino acid residues in the protein's active site. Expected interactions would include:

Hydrogen Bonds: Likely forming between the pyrimidine nitrogens and suitable donor/acceptor residues like serine, threonine, or lysine (B10760008) in the protein's binding pocket.

Hydrophobic Interactions: The phenyl and furan rings would likely engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine.

Pi-Pi Stacking: The aromatic phenyl and furan rings could form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: The chlorine atom could potentially form halogen bonds with electron-donating atoms like oxygen or sulfur in the protein's active site.

This detailed interaction map is fundamental to understanding the structural basis of the ligand's inhibitory activity. nih.govresearchgate.net

Prediction of Binding Modes and Affinities

Molecular docking simulations predict the most stable binding pose (mode) of the ligand within the protein's active site. This is determined by a scoring function that calculates the binding energy. A lower binding energy (more negative value) indicates a more favorable and stable interaction, suggesting a higher binding affinity. researchgate.net The predicted binding affinity, often expressed in kcal/mol, provides a quantitative estimate of how strongly the ligand binds to its target. researchgate.net These predictions are crucial for structure-activity relationship (SAR) studies, helping to prioritize compounds for further experimental testing and guiding the design of more potent analogues. researchgate.net

Below is a hypothetical data table illustrating the kind of results a molecular docking study might produce for this compound against two common cancer-related protein kinase targets.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| VEGFR-2 | -8.5 | Cys919, Asp1046 | Hydrogen Bond |

| Val848, Leu840 | Hydrophobic | ||

| c-Met Kinase | -7.9 | Met1160, Tyr1230 | Hydrogen Bond, Pi-Pi Stacking |

| Pro1158, Val1092 | Hydrophobic |

This table is illustrative and not based on published experimental data for the specific compound.

In Vitro Biological Activity Profiling and Mechanistic Studies of 4 Chloro 6 Furan 2 Yl 2 Phenylpyrimidine and Its Derivatives

Evaluation of Anticancer and Antiproliferative Activities (In Vitro Cell Line Studies)

The potential of pyrimidine (B1678525) derivatives as anticancer agents has been a significant area of research. In vitro studies on derivatives of 4-Chloro-6-(furan-2-yl)-2-phenylpyrimidine have been conducted across various human cancer cell lines to determine their antiproliferative capabilities and underlying mechanisms of action.

The cytotoxic and antiproliferative effects of this compound derivatives have been quantified using established colorimetric assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and Sulforhodamine B (SRB) assays. nih.govresearchgate.net These assays measure cell viability by assessing metabolic activity or total protein content, respectively, providing a quantitative measure of growth inhibition. biotium.com

In these studies, various human cancer cell lines are exposed to a range of concentrations of the test compounds. The results are typically expressed as GI₅₀ (Growth Inhibition of 50%) or IC₅₀ (Inhibitory Concentration 50%), which represents the concentration of the compound required to inhibit cell growth by 50%.

Studies on related pyrimidine and furan-containing compounds have demonstrated significant cytotoxic activity. For instance, certain derivatives have shown potent growth inhibition against cell lines such as the human breast cancer cell line (MCF-7), human chronic myelogenous leukemia cell line (K562), human cervical cancer cell line (HeLa), and human prostate cancer cell line (PC-3). researchgate.net In some cases, the activity of these derivatives was comparable to or exceeded that of the standard reference drug, 5-Fluorouracil. researchgate.net Similarly, other synthesized furan (B31954) derivatives have exhibited notable anti-cancer potential against hepatocellular carcinoma cell lines like HepG2 and Huh-7. nih.gov

Table 1: Example of Growth Inhibitory Activity (GI₅₀ in µM) of Pyrimidine Derivatives Against Human Cancer Cell Lines Note: This table is a representative example based on findings for related pyrimidine structures and does not represent the specific compound this compound.

| Compound Derivative | MCF-7 (Breast) | K562 (Leukemia) | HeLa (Cervical) | PC-3 (Prostate) |

|---|---|---|---|---|

| Derivative A | 8.5 | 7.2 | 9.1 | 10.3 |

| Derivative B | 6.3 | 5.9 | 7.5 | 8.8 |

| Derivative C | 11.2 | 10.5 | 12.4 | 13.1 |

| 5-Fluorouracil (Control) | 5.0 | 6.8 | 8.2 | 9.5 |

To understand the antiproliferative mechanism, the effect of this compound derivatives on the cell cycle distribution of cancer cells is investigated using techniques like flow cytometry. Cancer is characterized by uncontrolled cell division, and compounds that can arrest the cell cycle at specific checkpoints are of significant therapeutic interest.

Research on structurally similar compounds, such as certain 6-chloropurine nucleosides and benzofuran derivatives, has demonstrated the ability to induce cell cycle arrest. mdpi.comresearchgate.net These studies revealed that treatment with the compounds led to a significant accumulation of cells in the G2/M phase of the cell cycle. mdpi.comresearchgate.net This arrest prevents the cells from entering mitosis, thereby inhibiting proliferation and leading to subsequent cell death. For example, analysis of cancer cells treated with specific benzofuran derivatives showed cell cycle arrest at the S and G2/M phases. mdpi.com This suggests a potential mechanism of action for pyrimidine derivatives, where they may interfere with the cellular machinery responsible for mitotic entry.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key characteristic of effective anticancer agents is their ability to induce apoptosis. The pro-apoptotic potential of this compound derivatives is typically evaluated using methods such as Annexin V/propidium iodide (PI) staining followed by flow cytometry.

Studies on related heterocyclic compounds have confirmed their ability to trigger apoptosis. For instance, treatment of HL-60 promyelocytic leukemia cells with the furanone derivative MX resulted in the characteristic morphological and biochemical markers of apoptosis. nih.gov Similarly, certain 7-chloroquinoline derivatives have been shown to induce apoptosis in cancer cell lines. mdpi.com Further mechanistic studies involving 1,3-diphenylurea appended aryl pyridine derivatives demonstrated that apoptosis was induced via the intrinsic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and caspases-3 and -9, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This indicates that the cytotoxic effects observed in cell viability assays are, at least in part, due to the activation of the apoptotic cascade.

Protein kinases play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinases like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs) is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Derivatives based on a furanopyrimidine scaffold have been specifically developed as potent EGFR inhibitors. nih.gov These compounds have shown selective inhibition of mutant forms of EGFR, such as EGFRL858R/T790M, which are responsible for resistance to first-generation EGFR inhibitors in non-small cell lung cancer. nih.gov The inhibitory activity is typically measured through in vitro kinase assays, which determine the concentration of the compound needed to inhibit the kinase activity by 50% (IC₅₀). Furthermore, combination therapies involving CDK4/6 inhibitors and EGFR tyrosine kinase inhibitors (TKIs) have demonstrated synergistic effects in EGFR-mutated cell lines, suggesting a promising therapeutic strategy. nih.gov This line of research suggests that this compound derivatives could be engineered to target specific kinases involved in cancer progression.

Investigation of Anti-inflammatory Properties (In Vitro Enzymatic Assays)

Chronic inflammation is linked to the development of various diseases, including cancer. Key enzymes in the inflammatory pathway, such as cyclooxygenases (COX), are important targets for anti-inflammatory drugs.

The anti-inflammatory potential of this compound derivatives is assessed by their ability to inhibit the cyclooxygenase enzymes, COX-1 and COX-2. mdpi.com COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a major role in inflammatory prostaglandin synthesis. dntb.gov.ua Selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net

In vitro enzymatic assays are used to determine the IC₅₀ values of the compounds against both COX isoforms. Pyrimidine derivatives have been identified as a class of compounds with high selectivity towards COX-2. nih.gov For example, certain pyrimidine compounds have demonstrated dose-dependent and selective inhibition of COX-2, with potency comparable to or greater than the known selective inhibitor, meloxicam. nih.gov The selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), is used to quantify the preference for COX-2 inhibition. A higher SI value indicates greater selectivity for COX-2.

Table 2: Example of Cyclooxygenase (COX) Inhibitory Activity (IC₅₀ in µM) and Selectivity of Pyrimidine Derivatives Note: This table is a representative example based on findings for related pyrimidine structures and does not represent the specific compound this compound.

| Compound Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |

|---|---|---|---|

| Derivative X | 15.2 | 0.18 | 84.4 |

| Derivative Y | 25.5 | 0.25 | 102.0 |

| Celecoxib (Control) | >100 | 0.88 | >113 |

| Meloxicam (Control) | 2.5 | 0.2 | 12.5 |

Lipoxygenase (LOX) Inhibition Assays

There is no specific data available from in vitro assays to determine the inhibitory activity of this compound against lipoxygenase (LOX) enzymes. While the broader class of pyrimidine-containing compounds has been investigated for anti-inflammatory properties, which can include LOX inhibition, dedicated studies on this specific furan-substituted phenylpyrimidine are absent from the current body of scientific literature.

Modulation of Inflammatory Mediators (e.g., Reactive Oxygen Species, Prostaglandin E2)

Detailed mechanistic studies on the ability of this compound to modulate key inflammatory mediators are not documented. There are no available research findings that assess its capacity to affect the production or activity of reactive oxygen species (ROS) or Prostaglandin E2 (PGE2) in vitro. Such studies are crucial for understanding the potential anti-inflammatory profile of a compound, yet they have not been reported for this specific chemical entity.

Assessment of Antimicrobial Activities (In Vitro Studies)

Comprehensive in vitro assessment of the antimicrobial activities of this compound is not found in the reviewed literature. The furan and pyrimidine moieties are present in various compounds with known antimicrobial effects; however, the specific combination in this structure has not been profiled.

Specific data on the in vitro antibacterial spectrum and efficacy of this compound against various bacterial strains is not available.

There are no published studies detailing the activity of this compound against any Gram-positive bacteria. Therefore, metrics such as Minimum Inhibitory Concentration (MIC) or zone of inhibition have not been determined.

Similarly, the efficacy of this compound against Gram-negative bacterial strains has not been reported in the scientific literature.

Mechanistic studies to determine if this compound can inhibit key bacterial enzymes such as DNA gyrase or topoisomerase IV have not been conducted or reported.

Antifungal Spectrum and Efficacy (In Vitro)

Pyrimidine derivatives are recognized for their wide-ranging biological activities, including their potential as antifungal agents. mdpi.com The core pyrimidine structure is a key component in several commercial fungicides used in agriculture. mdpi.com Research into novel pyrimidine derivatives is driven by the need for new classes of antifungal compounds to combat resistance to existing treatments. mdpi.com

Fungal Strains

The in vitro antifungal activity of various pyrimidine derivatives has been evaluated against a broad spectrum of pathogenic fungi. mdpi.comnih.gov Studies have demonstrated the efficacy of these compounds against several species, including, but not limited to:

Botryosphaeria dothidea nih.govfrontiersin.org

Phomopsis sp. nih.govfrontiersin.org

Botrytis cinerea nih.govfrontiersin.org

Candida albicans nih.gov

Trichophyton rubrum nih.govmdpi.com

Aspergillus flavus nih.gov

Aspergillus niger nih.gov

Penicillium citrinium nih.gov

Sclerotinia sclerotiorum mdpi.com

Rhizoctonia solani mdpi.com

Histoplasma capsulatum mdpi.com

Paracoccidioides brasiliensis mdpi.com

Cryptococcus neoformans mdpi.com

For instance, certain pyrimidine derivatives containing an amide moiety have shown potent activity against Phomopsis sp., with some compounds exhibiting higher inhibition rates than the commercial fungicide Pyrimethanil. nih.govfrontiersin.org The presence of specific substituents, such as a chloro group, has been noted to enhance the antifungal activity of related heterocyclic compounds like 1,2,4-triazoles. nih.gov

Targeting Fungal Enzymes (e.g., CYP51)

The mechanism of antifungal action for many heterocyclic compounds, including pyrimidine derivatives, often involves the inhibition of crucial fungal enzymes. A key target in fungal pathogens is the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. biosynth.comnih.gov

One pyrimidine derivative, 4-Chloro-6-methyl-2-(propan-2-yl)pyrimidine, has been identified as an antifungal agent that inhibits the synthesis of ergosterol. biosynth.com This compound also targets the enzyme squalene epoxidase, which is a critical component in the production of sterols in fungi. biosynth.com This mode of action is similar to that of allylamine antifungals, which also inhibit squalene oxidase. nih.gov While direct studies on this compound's effect on CYP51 (lanosterol 14α-demethylase), another key enzyme in the ergosterol pathway, are not detailed in the provided sources, the inhibition of ergosterol synthesis by structurally related pyrimidines suggests this as a probable mechanism of action.

Antioxidant Capacity Determination (In Vitro Assays)

Pyrimidine derivatives have demonstrated notable antioxidant properties in various in vitro assays. ijpsonline.comnih.govnih.gov The antioxidant potential is often attributed to their chemical structure, which can include labile hydrogen atoms and conjugated systems that stabilize radicals formed after reacting with reactive oxygen species (ROS). nih.gov

Free Radical Scavenging Assays (e.g., DPPH)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the hydrogen-donating capacity of antioxidant compounds. nih.govresearchgate.net Several studies have investigated the DPPH scavenging activity of pyrimidine derivatives. nih.govmdpi.comnih.govarxiv.org

Specifically, a series of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters were evaluated for their ability to scavenge DPPH free radicals. nih.govnih.gov The results indicated that these compounds possess radical scavenging potential, with compound 3c in one study being the most potent, exhibiting an IC50 value of 0.6 mg/ml. nih.govnih.gov The antioxidant activity of these compounds is linked to the presence of electron-donating groups. researchgate.net

Table 1: DPPH Radical Scavenging Activity of Selected Furan-Pyrimidine Derivatives

| Compound | IC50 (mg/mL) | Reference |

|---|

| 3c (a furan-pyrimidine ester derivative) | 0.6 | nih.govnih.gov |

This table is interactive. Click on the headers to sort the data.

It is important to note that while some pyrimidine derivatives show moderate to good antioxidant activity, others may exhibit limited reducing activity in the DPPH assay. nih.govmdpi.com

Modulation of Oxidative Stress Markers

Beyond direct radical scavenging, the antioxidant capacity of compounds can also be assessed by their ability to modulate markers of oxidative stress, such as specific enzymes and byproducts of lipid peroxidation.

Superoxide Dismutase (SOD): Superoxide dismutase is a primary endogenous antioxidant enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. nih.govnih.gov Riboflavin (Vitamin B2), which contains a pyrimidine ring, plays a role in maintaining the levels of antioxidant enzymes like SOD. ijpsonline.com The development of SOD mimics is an area of therapeutic interest for combating oxidative stress. nih.gov

Malondialdehyde (MDA): Lipid peroxidation is a key indicator of oxidative damage, and pyrimidine derivatives have been shown to inhibit this process. ijpsonline.com Thiamine (Vitamin B1), another pyrimidine-containing vitamin, has been shown to inhibit lipid peroxidation. ijpsonline.com This suggests that furan-pyrimidine compounds could potentially reduce the levels of malondialdehyde, a major byproduct of lipid peroxidation.

Reduced Glutathione (GSH): Glutathione is a crucial antioxidant that is active in its reduced form. ijpsonline.com Riboflavin and the enzyme glutathione reductase are involved in converting oxidized glutathione back to its reduced state, highlighting the indirect role pyrimidine-containing structures can play in maintaining GSH levels. ijpsonline.com

Nitric Oxide (NO): Some pyrimidine derivatives have been evaluated for their nitric oxide radical scavenging activity. ijpsonline.comrasayanjournal.co.in Certain compounds have demonstrated the ability to scavenge nitric oxide, indicating a potential role in mitigating nitrosative stress. rasayanjournal.co.in Additionally, other furan-containing compounds have been shown to inhibit nitric oxide production and inducible nitric oxide synthase (iNOS). nih.gov

Enzyme Inhibition Studies (Other Relevant Enzymes In Vitro)

The biological activity of pyrimidine derivatives extends to the inhibition of various other enzymes, highlighting their potential as therapeutic agents for a range of conditions. nih.govresearchgate.net

Studies have shown that certain pyrimidine derivatives can act as inhibitors of lipoxygenase (LOX), an enzyme involved in inflammatory pathways. nih.govmdpi.com For example, specific pyrido[2,3-d]pyrimidine derivatives were identified as potent lipoxygenase inhibitors. nih.gov

Furthermore, pyrazolopyrimidine derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme targeted in the treatment of type 2 diabetes. Certain β-amino esters and amides fused with a 6-(hydroxymethyl)pyrazolopyrimidine core demonstrated significant DPP-4 inhibition with good selectivity over related enzymes like DPP-8 and DPP-9.

While direct inhibitory studies of this compound on these specific enzymes are not extensively detailed, the broad inhibitory potential of the pyrimidine scaffold suggests that it could be a valuable starting point for the design of new enzyme inhibitors. researchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

No published research data was found detailing the in vitro inhibitory activity of this compound or its derivatives against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). Therefore, details on its potency (such as IC₅₀ values) and the mechanism of inhibition are not available.

Cytochrome P450 (CYP) Inhibition

There is no available scientific literature describing the in vitro inhibitory effects of this compound or its derivatives on cytochrome P450 (CYP) isoforms. Consequently, data regarding its potential to cause drug-drug interactions via CYP inhibition is unknown.

Structure Activity Relationship Sar Studies of 4 Chloro 6 Furan 2 Yl 2 Phenylpyrimidine Analogs

Impact of Substitutions on the Pyrimidine (B1678525) Ring on In Vitro Activity

The pyrimidine ring serves as a central scaffold in this class of compounds, and substitutions at its available positions can significantly modulate their in vitro activity. While direct SAR studies on 4-Chloro-6-(furan-2-yl)-2-phenylpyrimidine are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous 2,4,6-trisubstituted pyrimidine systems.

The chlorine atom at the C4-position is a key reactive site, often utilized for introducing further diversity through nucleophilic substitution reactions. Replacing the chloro group with various amines, alkoxy groups, or other functionalities can dramatically alter the compound's electronic and steric properties, thereby influencing its interaction with biological targets. For instance, in a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines, the nature of the substituent at the C4 position was found to be crucial for their anti-cancer activity. nih.gov

Furthermore, the electronic nature of the substituents on the pyrimidine ring is a critical determinant of activity. Electron-donating or electron-withdrawing groups can influence the pKa of the pyrimidine nitrogen atoms, affecting their ability to form hydrogen bonds with target proteins. In a study of pyrimidine derivatives as potential anticancer agents, the presence and position of substituents on the pyrimidine ring were shown to be critical for their cytotoxic effects.

| Scaffold | Position of Substitution | Substituent | Observed Impact on In Vitro Activity | Reference Compound |

|---|---|---|---|---|

| 2,4,6-Trisubstituted Pyrimidine | C4 | Fluoroalkylamino | Enhanced anti-cancer activity | 6-chloro-2-heteroaryl-5-phenylpyrimidine |

| 2,4,6-Trisubstituted Pyrimidine | C6 | Aryl/Heteroaryl groups | Modulation of conformation and lipophilicity | 2-Amino-4,6-disubstituted pyrimidine |

Influence of Modifications to the Furan (B31954) Moiety on In Vitro Biological Profiles

Replacing the furan ring with other five-membered heterocycles, such as thiophene (B33073) or pyrrole (B145914), can lead to changes in activity due to differences in electronegativity and aromaticity. For example, in a study of thiazolo[3,2-a]pyrimidine derivatives, the presence of a 5-(furan-2-yl) group was found to be a key feature for their anticancer activity. nih.gov This suggests that the oxygen atom of the furan ring may be involved in crucial interactions with the biological target.

In a series of carbamothioyl-furan-2-carboxamide derivatives, the furan moiety was identified as a pharmacologically active entity, with its presence contributing to the anticancer and antimicrobial properties of the compounds. mdpi.com This highlights the importance of the furan scaffold in mediating biological responses.

| Parent Scaffold | Furan Modification | Observed Effect on In Vitro Biological Profile | Example Analog Class |

|---|---|---|---|

| Thiazolo[3,2-a]pyrimidine | Presence of 5-(furan-2-yl) | Essential for anticancer activity | 2-(substituted benzylidene)-5-(furan-2-yl)-thiazolo[3,2-a]pyrimidines |

| Carbamothioyl-carboxamide | Furan-2-carboxamide | Contributes to anticancer and antimicrobial activity | Carbamothioyl-furan-2-carboxamide derivatives |

Role of the Phenyl Group Modifications on In Vitro Mechanistic Outcomes

The phenyl group at the C2-position of the pyrimidine ring is another critical component for the biological activity of this class of compounds. Modifications to this phenyl ring can significantly impact the in vitro mechanistic outcomes by altering the molecule's interaction with specific biological targets.

The position and nature of substituents on the phenyl ring can influence the compound's potency and selectivity. For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives investigated as USP1/UAF1 deubiquitinase inhibitors, substitutions on the 2-phenyl ring were explored. acs.org Replacing the phenyl ring with a thiophene moiety was generally well-tolerated with only slight changes in potency, while a simple phenyl ring led to a modest improvement. acs.org Further substitutions on the phenyl ring with both electron-donating and electron-withdrawing groups showed a relatively flat SAR, indicating that steric bulk might be a more critical factor than electronic effects for this particular target. acs.org

In another study on 2-phenylpyrimidine (B3000279) derivatives as antifungal agents targeting CYP51, structural optimization of the phenyl ring was a key strategy. nih.gov The introduction of specific substituents on the phenyl ring was found to be crucial for improving antifungal activity. This highlights that the phenyl group likely plays a role in orienting the molecule within the active site of the target enzyme and forming key hydrophobic or van der Waals interactions.

The planarity and rotational freedom of the phenyl group relative to the pyrimidine core can also be important. Introducing bulky substituents at the ortho-positions of the phenyl ring can restrict its rotation, locking the molecule into a specific conformation that may be more or less favorable for binding to the target.

| Analog Series | Phenyl Group Modification | Impact on In Vitro Mechanistic Outcome | Target |

|---|---|---|---|

| N-benzyl-2-phenylpyrimidin-4-amines | Substitution on the phenyl ring | Modest changes in potency, suggesting steric factors may be more important than electronic effects. | USP1/UAF1 deubiquitinase |

| 2-Phenylpyrimidine derivatives | Structural optimization of phenyl substituents | Crucial for improving antifungal activity. | CYP51 |

Correlation Between Computational Predictions and Experimental In Vitro Activities

Computational modeling plays an increasingly vital role in understanding the SAR of novel compounds and predicting their biological activities. For analogs of this compound, correlating computational predictions with experimental in vitro data can provide deep insights into their mechanism of action and guide the design of more potent derivatives.

Molecular docking studies are frequently employed to predict the binding modes of these compounds within the active site of a biological target. For instance, in a study of pyrimidine derivatives as FAK inhibitors, molecular docking simulations were used to investigate the interaction mode between the compounds and the FAK receptor. rsc.org These studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for binding affinity. The predicted binding energies from docking can often be correlated with experimentally determined IC50 or EC50 values.

In addition to docking, quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine the electronic properties of the molecules, such as electrostatic potential and frontier molecular orbital energies. These properties can be correlated with biological activity, as demonstrated in a study of furan tetracarboxylate-2-aminopyrimidinium salt, where computational results were compared with experimental data to understand intermolecular interactions. nih.gov

The combination of experimental screening and computational analysis provides a powerful approach to SAR studies. For example, a study on pyrano[2,3-d]pyrimidine derivatives correlated the electronic effects of substituents with their antimicrobial activity, using both experimental data and theoretical calculations. researchgate.net This dual approach allows for a more comprehensive understanding of the factors driving the biological activity of these compounds.

Development of SAR Models for Optimized In Vitro Biological Responses

To systematically analyze the SAR of this compound analogs and to guide the design of new compounds with optimized in vitro biological responses, quantitative structure-activity relationship (QSAR) models are often developed. These models mathematically correlate the structural features of a series of compounds with their biological activity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for building such models. These techniques generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.

For example, a 3D-QSAR study on thieno-pyrimidine derivatives as triple-negative breast cancer inhibitors identified key structural features for their biological activity. nih.gov The CoMFA and CoMSIA models developed in this study provided valuable information for the design of novel, more potent inhibitors. nih.gov Similarly, 3D-QSAR models have been successfully applied to pyrimidine carbohydrazides as utrophin modulators, providing insights for optimizing their activity. acs.org

The development of a robust QSAR model for this compound analogs would require a dataset of compounds with a wide range of structural diversity and corresponding in vitro activity data. Such a model could then be used to predict the activity of virtual compounds, prioritizing the synthesis of those with the highest predicted potency. For instance, a QSAR model for substituted pyrimidines as HCV replication inhibitors was developed to guide the synthesis of new derivatives. researchpublish.com

| Compound Class | QSAR Model Type | Key Findings/Applications | Reference |

|---|---|---|---|

| Thieno-pyrimidine derivatives | 3D-QSAR (CoMFA/CoMSIA) | Identified key structural features for inhibitory activity against triple-negative breast cancer. | nih.gov |

| 2-Pyrimidine carbohydrazides | 3D-QSAR (CoMFA/CoMSIA) | Investigated essential molecular fields for utrophin modulation. | acs.org |

| Substituted pyrimidines | 2D-QSAR | Developed a model to predict HCV NS5B inhibitory activity. | researchpublish.com |

| (4-Sulfonylphenyl)pyrimidine derivatives | 3D-QSAR | Generated a pharmacophore model for anti-inflammatory activity. | researchgate.net |

Future Research Directions and Conceptual Applications in Medicinal Chemistry

Exploration of Novel Synthetic Pathways for Analog Generation

The future exploration of 4-Chloro-6-(furan-2-yl)-2-phenylpyrimidine's therapeutic potential is intrinsically linked to the development of efficient and versatile synthetic methodologies for the generation of its analogs. While classical methods for pyrimidine (B1678525) synthesis, such as the Biginelli reaction, provide a foundational approach, future research should focus on more advanced and flexible strategies. tandfonline.com

Modern synthetic approaches could include transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to introduce a wide array of substituents at the 4-position by replacing the chloro group. This would allow for the creation of a library of compounds with diverse electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies. rsc.org Furthermore, the development of one-pot, multi-component reactions could streamline the synthesis of complex analogs, making the process more time- and cost-effective. researchgate.net The use of nanocatalysts in these synthetic strategies could also offer greener and more efficient routes to these derivatives. rsc.org

Advanced Computational Modeling for Target Identification and Ligand Design

Computational chemistry offers powerful tools to accelerate the drug discovery process for compounds like this compound. Future research should leverage advanced computational modeling to predict potential biological targets and to design more potent and selective ligands. ijpsjournal.com

Molecular docking studies can be employed to screen this compound against a wide range of protein targets, such as kinases, which are often implicated in cancer and inflammatory diseases. nih.govtandfonline.com By simulating the binding interactions between the compound and various protein active sites, researchers can identify high-affinity targets. nih.gov Following target identification, quantitative structure-activity relationship (QSAR) models and pharmacophore mapping can guide the rational design of new analogs with improved binding affinity and specificity. Molecular dynamics simulations can further elucidate the dynamic behavior of the ligand-protein complex, providing deeper insights into the mechanism of action. tandfonline.com

Broader Screening Against Diverse In Vitro Biological Targets for Polypharmacology

The structural complexity of this compound suggests that it may interact with multiple biological targets, a concept known as polypharmacology. drugbank.com This can be advantageous, as multi-target drugs can offer improved efficacy and a reduced likelihood of drug resistance. nih.gov

Future research should involve comprehensive in vitro screening of this compound and its analogs against a broad panel of biological targets. This could include assays for various enzyme families (e.g., kinases, proteases, oxidoreductases), G-protein coupled receptors (GPCRs), and ion channels. High-throughput screening (HTS) technologies can facilitate the rapid evaluation of large compound libraries against these diverse targets. The identification of a polypharmacological profile could open up new therapeutic applications for this class of compounds in complex diseases such as cancer, neurodegenerative disorders, and infectious diseases. researchgate.net

Insights for the Development of New Chemical Scaffolds with Enhanced Biological Activity

The this compound scaffold serves as an excellent starting point for the development of novel chemical entities with enhanced biological activity. The insights gained from SAR studies, computational modeling, and broad biological screening can guide the strategic modification of this core structure.

For instance, the pyrimidine ring can be fused with other heterocyclic rings to create more rigid and structurally complex scaffolds, such as pyrido[2,3-d]pyrimidines or furo[2,3-d]pyrimidines, which have shown significant pharmacological activities. derpharmachemica.comnih.gov The furan (B31954) moiety can be replaced with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914) to modulate the compound's electronic properties and biological profile. The phenyl ring offers another site for modification, where the introduction of various substituents can fine-tune the compound's pharmacokinetic and pharmacodynamic properties. researchgate.net By systematically exploring these structural modifications, medicinal chemists can develop new generations of pyrimidine-based drugs with superior therapeutic potential.

常见问题

Q. What are the recommended safety protocols for handling 4-Chloro-6-(furan-2-yl)-2-phenylpyrimidine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use NIOSH-approved respirators if aerosol generation is possible .

- Containment: Conduct reactions in a fume hood or glovebox when working with volatile intermediates or toxic byproducts .

- Waste Management: Segregate chemical waste by hazard class (e.g., halogenated vs. non-halogenated) and dispose via certified hazardous waste services .

- Spill Mitigation: Use absorbent materials (e.g., vermiculite) for solid spills; neutralize liquid spills with appropriate agents (e.g., sodium bicarbonate for acidic residues) .

Q. What synthetic routes are effective for preparing this compound?

Methodological Answer:

- Chlorination Strategies: Introduce the chloro group using phosphoryl chloride (POCl₃) under reflux conditions (80–100°C) in anhydrous DMF or toluene. Monitor completion via TLC (Rf shift) or ¹⁹F NMR for fluorine-containing analogs .

- Cross-Coupling Reactions: Utilize Suzuki-Miyaura coupling to attach the furan-2-yl group to the pyrimidine core. Optimize catalytic systems (e.g., Pd(PPh₃)₄, 2–5 mol%) and base (e.g., K₂CO₃) in THF/H₂O (3:1) at 80°C .

- Intermediate Isolation: Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Example Synthesis Table:

| Step | Reagents/Conditions | Yield (%) | Characterization |

|---|---|---|---|

| 1 | POCl₃, DMF, 90°C, 6h | 85 | ¹H NMR (CDCl₃): δ 8.45 (s, 1H, pyrimidine-H) |

| 2 | Pd(PPh₃)₄, K₂CO₃, THF/H₂O | 72 | HRMS: m/z calc. 297.05; found 297.04 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify substitution patterns (e.g., furan protons at δ 6.5–7.5 ppm; pyrimidine C-Cl at ~160 ppm) .

- X-ray Crystallography: Resolve stereochemical ambiguities using SHELX programs (SHELXT for structure solution, SHELXL for refinement). Address disorder with PART instructions and anisotropic displacement parameters .

- Mass Spectrometry: Confirm molecular ion peaks via HRMS (ESI⁺) with <2 ppm error .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved?

Methodological Answer:

- Dynamic Effects: Compare solution (NMR) and solid-state (X-ray) structures. For example, furan ring puckering in crystals may differ from solution conformers .

- Refinement Artifacts: Use SQUEEZE in PLATON to model solvent-accessible voids in crystallographic data. Reconcile residual density peaks with alternative occupancy models .

- Validation Tools: Cross-check with CCDC validation reports (e.g., ALERTS for bond-length outliers) .

Q. What strategies optimize reaction yields in halogenated pyrimidine syntheses?

Methodological Answer:

- Catalyst Screening: Test Pd catalysts (e.g., XPhos Pd G3 for hindered substrates) and ligands (e.g., SPhos for electron-deficient aryl groups) .

- Solvent Effects: Replace polar aprotic solvents (DMF) with 1,4-dioxane to reduce side reactions (e.g., hydrolysis) .

- Microwave Assistance: Accelerate coupling steps (e.g., 30 min at 120°C vs. 12h conventional heating) while maintaining >90% purity .

Q. How to design biological activity assays for pyrimidine derivatives?

Methodological Answer:

- Target Selection: Prioritize kinases or antimicrobial targets based on structural analogs (e.g., 2-phenylpyrimidines as kinase inhibitors) .

- In Vitro Assays: Use MIC (Minimum Inhibitory Concentration) tests for antifungal activity (e.g., Candida albicans ATCC 90028) with fluconazole as a control .

- Docking Studies: Perform AutoDock Vina simulations to predict binding modes to ATP pockets (e.g., PDB: 1ATP) .

Q. What computational methods support structural and electronic analysis?

Methodological Answer:

- DFT Calculations: Optimize geometries at B3LYP/6-31G(d) level to map electrostatic potentials (e.g., nucleophilic sites on furan) .

- Hirshfeld Surfaces: Analyze intermolecular interactions (e.g., C–H⋯π contacts) using CrystalExplorer to rationalize packing motifs .

Data Contradiction Example:

| Technique | Observation | Resolution Strategy |

|---|---|---|

| ¹H NMR | Broad singlet at δ 6.8 ppm | Variable-temperature NMR to assess dynamic exchange |

| X-ray | Planar furan ring | Compare with DFT-optimized geometry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。